Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzofuran structure. This compound is notable for its unique properties stemming from the trifluoromethyl group, which enhances its stability and reactivity. The compound is classified as an ester due to the presence of the acetate functional group.
The synthesis of Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate typically involves radical trifluoromethylation methods, utilizing reagents such as trifluoromethyl iodide in the presence of radical initiators. It is primarily produced in laboratory settings and is available for purchase from chemical suppliers.
This compound falls under several classifications:
The synthesis of Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate generally follows these steps:
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has a complex structure characterized by:
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism by which Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate exerts its effects involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. This can lead to modulation of specific pathways or activation of receptors depending on the context of its application.
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several applications across various fields:
This compound's unique properties make it valuable in both research and industrial applications, particularly in fields requiring fluorinated compounds with specific reactivity profiles.
The 2,3-dihydrobenzofuran (DHBF) scaffold represents a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and synthetic pharmaceuticals. This bicyclic framework consists of a benzene ring fused to a saturated furan ring, conferring structural rigidity that enables precise spatial orientation of pharmacophoric elements. Naturally occurring DHBF derivatives exhibit diverse therapeutic activities: (+)-conocarpan demonstrates significant antifungal properties [8], (+)-decursivine possesses antimalarial activity [1] [8], and neo-lignans exhibit antitumor effects [5]. The synthetic drug prucalopride (containing a DHBF core) acts as a serotonin 5-HT₄ receptor agonist for gastrointestinal motility disorders [1], while efaroxan serves as an α₂-adrenoceptor antagonist [1].
The pharmacological versatility of DHBF derivatives stems from their ability to interact with diverse biological targets. The oxygen atom in the furan ring provides a hydrogen bond acceptor site, while the aromatic ring enables π-π stacking interactions with protein residues. The partially saturated nature of the furan ring in DHBF derivatives (compared to fully aromatic benzofurans) introduces a degree of conformational flexibility while maintaining planarity, facilitating optimal binding pocket accommodation [6]. Methyl 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate builds upon this privileged scaffold through strategic substitutions at the C3 and C5 positions, potentially enhancing target affinity and metabolic stability.
Table 1: Bioactive 2,3-Dihydrobenzofuran Compounds and Their Therapeutic Applications
Compound Name | Biological Activity | Source/Application |
---|---|---|
(+)-Conocarpan | Antifungal | Natural product from Piper species |
(+)-Decursivine | Antimalarial | Rhaphidophora decursiva Schott |
Prucalopride | Serotonin 5-HT₄ agonist | Synthetic drug for gastrointestinal disorders |
Efaroxan | α₂-Adrenoceptor antagonist | Synthetic pharmacological tool |
Moracin derivatives | MAO-B inhibition, neuroprotection | Morus alba (mulberry) [7] |
2,3,4-Trimethyl-5,7-dihydroxy-DHBF | Antioxidant | Penicillium citrinum F5 [5] |
The trifluoromethyl (CF₃) group at the C5 position of Methyl 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate profoundly influences its molecular properties through a combination of electronic, steric, and metabolic effects. Electronic effects include strong electron-withdrawing character (Hammett σₚ = 0.54) that modulates the π-electron density of the aromatic system, potentially enhancing interactions with electron-rich regions of target proteins through dipole moments and quadrupole interactions [2]. This electron deficiency also increases resistance to oxidative metabolism, particularly at the substituted aromatic position.
Sterically, the CF₃ group (van der Waals volume ≈ 38 ų) occupies space comparable to an isopropyl group but with distinct electronic properties. This bulk influences conformational preferences and blocks metabolic sites while potentially contributing to hydrophobic interactions within binding pockets. The high lipid solubility (π = 0.88) enhances membrane permeability, facilitating cellular uptake and potentially improving blood-brain barrier penetration for central nervous system targets [8] [9].
In antimicrobial benzofuran derivatives, CF₃ substitution has demonstrated enhanced potency against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). For example, Jiang et al. reported hydroxylated benzofuran-3-methanone derivatives where CF₃ analogues showed MIC₈₀ values as low as 0.39 μg/mL against MRSA [2]. In neurological targets, the CF₃ group improves selectivity for enzymes like monoamine oxidase B (MAO-B) by optimizing steric complementarity within the substrate pocket [7] [8]. Molecular modeling studies on Methyl 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate suggest the CF₃ group may engage in orthogonal dipolar interactions or fluorine bonding with protein residues, contributing to binding affinity and selectivity.
Table 2: Influence of Substituents on Pharmacological Properties of Benzofuran Derivatives
Substituent Position | Substituent Type | Biological Impact | Mechanistic Basis |
---|---|---|---|
C5 (aromatic ring) | Trifluoromethyl | Enhanced antimicrobial activity vs. MRSA | Increased membrane permeability and target affinity |
C5 (aromatic ring) | Trifluoromethyl | Improved MAO-B selectivity | Optimal steric complementarity in enzyme active site |
C3 (dihydrofuran ring) | Acetate ester | Metabolic lability (prodrug potential) | Esterase hydrolysis to active acid metabolite |
C6/C7 (aromatic ring) | Hydroxyl groups | Increased antibacterial potency | Hydrogen bonding with target proteins [2] |
C2 (dihydrofuran ring) | Methyl/methylene modifications | Altered conformational stability | Ring puckering effects [6] |
The saturation difference between the 2,3-dihydrobenzofuran (DHBF) and benzofuran pharmacophores significantly influences their physicochemical properties, conformational behavior, and biological interactions. Benzofuran derivatives possess a fully planar, aromatic system across both rings, enabling extensive π-π stacking but limiting three-dimensional diversity. In contrast, the DHBF scaffold introduces a chiral center at C3 (when substituted) and adopts a pseudo-planar conformation with slight envelope puckering (puckering angle ≈ 16°) [6]. This semi-rigid structure provides greater conformational versatility for target binding while maintaining defined spatial orientation of substituents.
Bioavailability differences are particularly noteworthy. The saturated furan ring in DHBF derivatives reduces overall molecular planarity, potentially enhancing solubility compared to fully planar benzofurans. This characteristic is exemplified by drug molecules like prucalopride, which maintains oral bioavailability despite its bicyclic structure [1]. The increased fraction of sp³-hybridized carbons in DHBF scaffolds may also improve success rates in drug development, consistent with analysis of sp³-rich clinical candidates [5].
Functionally, DHBF derivatives often exhibit enhanced metabolic stability compared to benzofurans. The saturated C2-C3 bond resists oxidative metabolism that commonly occurs at the benzofuran double bond. This stability is crucial for Methyl 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate, where the C3 acetate substituent provides a site for prodrug metabolism (ester hydrolysis) while maintaining core integrity [5] [8]. The trifluoromethyl group further stabilizes the aromatic ring against CYP450-mediated oxidation.
From a target interaction perspective, the DHBF oxygen retains hydrogen-bond accepting capability while the saturated ring may reduce potential for DNA intercalation associated with planar polyaromatic systems. This profile suggests potentially safer toxicological properties for therapeutic applications. Methyl 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate exemplifies how the DHBF scaffold provides an optimal balance of stability and functionality—the core structure maintains sufficient planarity for target engagement while the C3 acetate and C5-CF₃ substituents introduce three-dimensionality and modulate electronic properties.
Table 3: Comparative Analysis of Benzofuran and 2,3-Dihydrobenzofuran Pharmacophores
Property | Benzofuran | 2,3-Dihydrobenzofuran (DHBF) | Pharmacological Implications |
---|---|---|---|
Aromaticity | Fully aromatic (two-ring system) | Benzenoid ring + non-aromatic furanoid ring | DHBF has reduced π-stacking tendency but improved solubility |
Conformation | Rigidly planar | Semi-rigid with envelope puckering (~16°) [6] | DHBF offers chiral orientation for 3D target complementarity |
Metabolic Vulnerability | Oxidation at C2-C3 bond | Stabilized C2-C3 single bond | Enhanced metabolic stability for DHBF derivatives |
Stereochemical Complexity | Achiral (planar) | Chiral center at C3 when substituted | DHBF enables enantioselective target interactions |
Electron Distribution | Delocalized π-system | Localized aromaticity in benzenoid ring | DHBF allows targeted electronic modulation via substituents |
Representative Drugs | Amiodarone, Psoralen | Prucalopride, Efaroxan | DHBF drugs often target CNS and GPCR pathways |
The strategic incorporation of both the DHBF scaffold and trifluoromethyl group in Methyl 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate creates a multifunctional pharmacophore. The electron-withdrawing CF₃ group synergizes with the electron-donating oxygen atom, creating a dipole moment that may enhance interactions with polar enzyme pockets. The C3 acetate position provides a synthetic handle for structural diversification or prodrug design. These features collectively position this compound as a versatile intermediate for developing therapeutics targeting neurological disorders, infectious diseases, and inflammatory conditions where DHBF-containing molecules have demonstrated efficacy [1] [7] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2